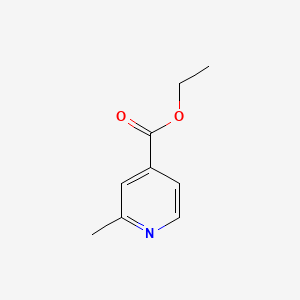

2-Méthylisonicotinate d’éthyle

Vue d'ensemble

Description

Ethyl 2-methylisonicotinate is an organic compound with the molecular formula C9H11NO2. It is a derivative of isonicotinic acid and is characterized by the presence of an ethyl ester group and a methyl group attached to the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Applications De Recherche Scientifique

Structure chimique et propriétés

“2-Méthylisonicotinate d’éthyle” est un composé chimique de formule C9H11NO2 . Il est également connu sous le nom de “2-Méthylnicotinate d’éthyle” et est un dérivé de l’acide nicotinique . La masse molaire de ce composé est de 165,1891 .

Synthèse

La synthèse du “this compound” implique la réaction de plusieurs substances les unes avec les autres. Ces composés comprennent l’acide isonicotinique, le méthanol, l’acide sulfurique et le carbonate de sodium .

Applications en tant que semiochimique

“this compound” est utilisé comme semiochimique . Les semiochimiques sont des produits chimiques qui véhiculent un message à des fins de communication. Dans le cas du “this compound”, il a été constaté qu’il influençait le mouvement des thrips .

Gestion des ravageurs

La recherche indique que ce semiochimique non-phéromonal a le potentiel d’être utilisé pour d’autres stratégies de gestion des thrips telles que le piégeage de masse, l’appâtage et la mise à mort, l’appâtage et l’infection, et comme synergique comportemental en conjonction avec les insecticides, dans une gamme de cultures d’intérieur et d’extérieur .

Applications industrielles

Dans les milieux industriels, le “this compound” est utilisé comme produit chimique de laboratoire, où il aide à la synthèse d’autres substances .

Études de toxicité

Bien que le “this compound” soit légèrement toxique pour le corps humain, il a un effet irritant sur les yeux, la peau et les voies respiratoires .

Mécanisme D'action

- Unfortunately, specific information about the primary targets of ethyl 2-methylisonicotinate is not readily available in the literature. However, we know that it influences the movement of thrips, as it is used in sticky traps to monitor and catch these pests in greenhouses .

- As a laboratory chemical, it aids in the synthesis of other substances, suggesting that it may participate in chemical reactions or serve as a precursor .

Target of Action

Mode of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Ethyl 2-methylisonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid receptors, where it acts as a ligand. This interaction can influence the activity of enzymes involved in the nicotinic acid pathway, such as nicotinamide adenine dinucleotide (NAD) synthetase. The binding of Ethyl 2-methylisonicotinate to these receptors can modulate the enzymatic activity, leading to changes in the levels of NAD and other related metabolites .

Cellular Effects

Ethyl 2-methylisonicotinate has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ethyl 2-methylisonicotinate has been shown to alter the expression of genes involved in oxidative stress response and mitochondrial function. This can lead to changes in cellular metabolism, including alterations in ATP production and reactive oxygen species (ROS) levels .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-methylisonicotinate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, Ethyl 2-methylisonicotinate can inhibit the activity of certain dehydrogenases, leading to a decrease in the production of specific metabolites. Additionally, it can activate transcription factors that regulate gene expression, resulting in changes in the levels of various proteins and enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-methylisonicotinate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl 2-methylisonicotinate is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that Ethyl 2-methylisonicotinate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Ethyl 2-methylisonicotinate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing mitochondrial function and reducing oxidative stress. At high doses, Ethyl 2-methylisonicotinate can exhibit toxic effects, including liver damage and neurotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

Ethyl 2-methylisonicotinate is involved in several metabolic pathways. It interacts with enzymes such as NAD synthetase and nicotinamide phosphoribosyltransferase, influencing the production of NAD and other related metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites in the cell. Additionally, Ethyl 2-methylisonicotinate can modulate the activity of enzymes involved in fatty acid metabolism, leading to changes in lipid profiles .

Transport and Distribution

Within cells and tissues, Ethyl 2-methylisonicotinate is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, Ethyl 2-methylisonicotinate can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

Ethyl 2-methylisonicotinate exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the mitochondria, nucleus, and endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications. For example, Ethyl 2-methylisonicotinate can be directed to the mitochondria through specific mitochondrial targeting sequences, where it can exert its effects on mitochondrial function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-methylisonicotinate can be synthesized through the esterification of 2-methylisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of ethyl 2-methylisonicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-methylisonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be

Propriétés

IUPAC Name |

ethyl 2-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMYMRWGDVTGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482095 | |

| Record name | Ethyl 2-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25635-17-0 | |

| Record name | Ethyl 2-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-methylpyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

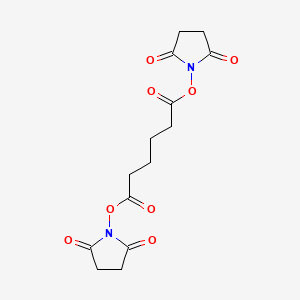

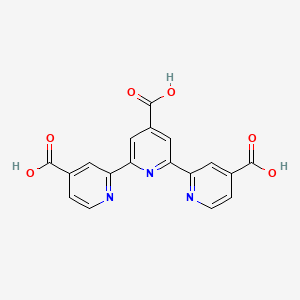

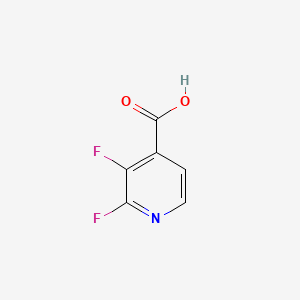

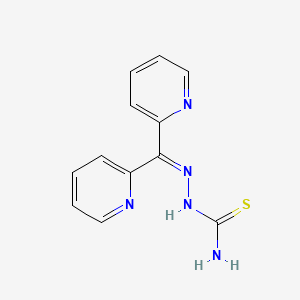

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)

![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)